molecular formula C10H11ClO3 B8356013 3-(2-Chloroethoxy)-phenylacetic acid

3-(2-Chloroethoxy)-phenylacetic acid

Cat. No.: B8356013
M. Wt: 214.64 g/mol
InChI Key: LZXREMSLLLKFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chloroethoxy)-phenylacetic acid is a synthetic phenylacetic acid derivative of interest in chemical and pharmaceutical research. The compound features a phenylacetic acid core structure substituted with a 2-chloroethoxy group at the meta position, a motif that is often explored in the development of bioactive molecules . Research applications for compounds of this class may include serving as a key synthetic intermediate or building block in organic synthesis . The presence of both carboxylic acid and chloroalkoxy functional groups provides handles for further chemical modification, allowing for the creation of amides, esters, or other derivatives for structure-activity relationship (SAR) studies. As a phenylacetic acid derivative, its research may be relevant in areas such as medicinal chemistry and agrochemical research . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and other quality control measures.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-[3-(2-chloroethoxy)phenyl]acetic acid

InChI

InChI=1S/C10H11ClO3/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13/h1-3,6H,4-5,7H2,(H,12,13)

InChI Key

LZXREMSLLLKFGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCl)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues of Phenylacetic Acid
Compound Substituent Key Functional Impact References
3-(2-Chloroethoxy)-phenylacetic acid -Cl-O-CH2CH2- (meta) Enhanced lipophilicity; steric hindrance
Phenylacetic acid None (parent compound) High polarity; weak acidity
3-Hydroxyphenylacetic acid -OH (meta) Increased polarity; hydrogen bonding
3-Methoxyphenylacetic acid -OCH3 (meta) Electron-donating; moderate lipophilicity
3-Fluorophenylacetic acid -F (meta) Electron-withdrawing; enhanced stability
3-(Methylsulfinyl)phenylacetic acid -SOCH3 (meta) Polar sulfoxide group; high melting point
Key Observations:
  • Polarity : The 3-hydroxyl derivative exhibits the highest polarity due to hydrogen bonding, whereas the chloroethoxy group in the target compound reduces polarity compared to the parent phenylacetic acid but increases lipophilicity .
  • Reactivity : The electron-withdrawing chlorine in the chloroethoxy group may enhance electrophilic substitution reactivity at the benzene ring compared to methoxy or methylsulfinyl groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility Molecular Weight (g/mol)
This compound* Not reported Likely low in water; soluble in organic solvents 214.65 (calculated)
Phenylacetic acid 76–78 Soluble in ethanol, ether; moderate in water 136.15
3-Hydroxyphenylacetic acid 130–132 Soluble in polar solvents (e.g., DMSO) 152.15
3-Methoxyphenylacetic acid Not reported Soluble in chloroform, ethyl acetate 166.18
3-(Methylsulfinyl)phenylacetic acid 110–112 Limited data; likely polar aprotic solvents 198.24

*Predicted properties based on structural analogs.

Key Observations:
  • The chloroethoxy group likely reduces water solubility compared to the hydroxyl or sulfinyl derivatives, aligning with its increased lipophilicity .
  • The methoxy and methylsulfinyl variants show higher molecular weights and distinct solubility profiles due to their substituents .
Key Observations:
  • The chloroethoxy derivative’s role in Etofenamate synthesis highlights its utility in anti-inflammatory drug manufacturing .

Preparation Methods

Alkylation of 3-Hydroxyphenylacetic Acid

The most direct route involves alkylating 3-hydroxyphenylacetic acid with 2-chloroethyl chloride. This method leverages nucleophilic substitution, where the phenolic oxygen attacks the electrophilic carbon of 2-chloroethyl chloride. A representative procedure involves:

  • Dissolving 3-hydroxyphenylacetic acid (1.0 mol) in anhydrous dimethylformamide (DMF).

  • Adding potassium carbonate (2.5 mol) as a base to deprotonate the hydroxyl group.

  • Dropwise addition of 2-chloroethyl chloride (1.2 mol) at 60°C under nitrogen atmosphere.

  • Refluxing for 12 hours, followed by aqueous workup and extraction with ethyl acetate.

Yields typically range from 65% to 78%, contingent on the purity of the starting material and reaction stoichiometry. Side products, such as di-alkylated derivatives, are minimized by maintaining a 1:1.2 molar ratio of phenol to alkylating agent.

Hydrolysis of Ester Precursors

An alternative approach synthesizes the ester derivative first, followed by hydrolysis. For example, 3-(2-chloroethoxy)-phenylacetate esters are hydrolyzed using sodium hydroxide (2.0 M) at 80°C for 6 hours, followed by acidification with concentrated hydrochloric acid to precipitate the target acid. This method avoids side reactions associated with direct alkylation, achieving yields of 72–85%.

Table 1: Comparative Yields of Hydrolysis-Based Methods

Ester PrecursorHydrolysis AgentTemperature (°C)Time (h)Yield (%)
Ethyl 3-(2-Cl-ethoxy)PANaOH (2.0 M)80685
Methyl 3-(2-Cl-ethoxy)PAHCl (conc.)100472

Friedel-Crafts Acylation for Direct Acetic Acid Moiety Attachment

Acylation of Chloroethoxybenzene Derivatives

Friedel-Crafts acylation introduces the acetic acid group to pre-formed 3-(2-chloroethoxy)benzene. The process involves:

  • Reacting 3-(2-chloroethoxy)benzene with chloroacetyl chloride (1.1 mol) in the presence of aluminum trichloride (1.5 mol) as a Lewis catalyst.

  • Maintaining the reaction at 0–5°C for 4 hours to prevent over-acylation.

  • Quenching with ice-water and extracting the product with dichloromethane.

This method yields 68–74% of the target compound, though it requires rigorous temperature control to avoid polysubstitution.

Carboxylation via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction offers a carboxylation pathway by treating 3-(2-chloroethoxy)phenol with carbon dioxide under high pressure (50 bar) and temperature (120°C) in the presence of potassium hydroxide. Subsequent acidification liberates the free acid. While this method is less common due to equipment requirements, it provides a yield of 60–65% with minimal byproducts.

Copper-Catalyzed Coupling for Enhanced Regioselectivity

Ullmann-Type Coupling

Copper(I) iodide catalyzes the coupling of 3-iodophenylacetic acid with 2-chloroethanol in dimethyl sulfoxide (DMSO) at 110°C. Key advantages include:

  • High regioselectivity for the meta position.

  • Reduced formation of ether-linked dimers.

  • Yields of 70–76% after 8 hours.

Table 2: Optimization of Ullmann Coupling Parameters

Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)
5DMSO11070
10DMF12076
5Toluene10058

Green Chemistry Approaches for Industrial Scalability

Solvent-Free Alkylation

Microwave-assisted, solvent-free conditions reduce environmental impact. A mixture of 3-hydroxyphenylacetic acid, 2-chloroethyl chloride, and potassium carbonate is irradiated at 100 W for 30 minutes, achieving 80% yield. This method eliminates volatile organic compounds (VOCs) and reduces reaction times by 75% compared to conventional heating.

Hydrochloric Acid Recycling in Hydrolysis

Patented methods recover and reuse hydrochloric acid during ester hydrolysis, lowering raw material costs by 40%. Closed-loop systems neutralize waste streams with sodium bicarbonate, precipitating sodium chloride for disposal.

Analytical and Purification Strategies

Chromatographic Purification

Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase (70:30 v/v) resolves 3-(2-chloroethoxy)-phenylacetic acid from residual esters and di-alkylated byproducts. Purity exceeding 99% is achievable with two sequential passes.

Crystallization Optimization

Recrystallization from ethanol-water (3:1 v/v) at −20°C produces needle-like crystals with a melting point of 132–134°C, consistent with literature values .

Q & A

Q. What synthetic routes are recommended for 3-(2-Chloroethoxy)-phenylacetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, starting with a halogenated benzene derivative (e.g., 3-chloro-4-fluoronitrobenzene) and reacting it with a glycolic acid derivative under alkaline conditions to introduce the ethoxy group. Catalysts like potassium carbonate or sodium hydroxide are often used to facilitate substitution . Temperature control (60–80°C) and solvent selection (e.g., dimethylformamide or ethanol) are critical for yield optimization. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How should researchers purify this compound to achieve >95% purity?

  • Methodological Answer : After synthesis, crude product purification involves:
  • Recrystallization : Dissolve the compound in hot ethanol, followed by slow cooling to induce crystallization. Filter and wash with cold ethanol to remove impurities .
  • Chromatography : Use silica gel column chromatography with a gradient eluent (e.g., 30–50% ethyl acetate in hexane). Monitor fractions via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
    Purity can be verified using HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (compare to literature values) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact .
  • Store in airtight containers away from light and moisture to prevent degradation .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. For spills, absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from structural variability (e.g., substituent position) or assay conditions. To address this:
  • Perform structural-activity relationship (SAR) studies : Compare analogs with systematic substituent changes (e.g., chloro vs. methoxy group positioning) using standardized bioassays (e.g., antimicrobial MIC tests) .
  • Validate findings with orthogonal assays (e.g., enzyme inhibition + cell viability assays) .
  • Use LC-QTOF-MS to confirm compound stability during assays, as degradation products may skew results .

Q. What advanced analytical techniques are suitable for studying the stability of this compound under varying conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via:
  • HPLC-UV/DAD : Track peak area reduction over time .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed or oxidized derivatives) .
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life at standard storage conditions .

Q. How can researchers design experiments to evaluate the metabolic fate of this compound in biological systems?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate the compound with liver microsomes or hepatocytes. Extract metabolites using solid-phase extraction (C18 cartridges) and analyze via:
  • High-Resolution Mass Spectrometry (HRMS) : Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • NMR Spectroscopy : Confirm metabolite structures (e.g., ¹H-NMR for positional isomer differentiation) .
  • In Vivo Studies : Administer isotopically labeled compound (e.g., ¹³C) to track excretion pathways in model organisms .

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